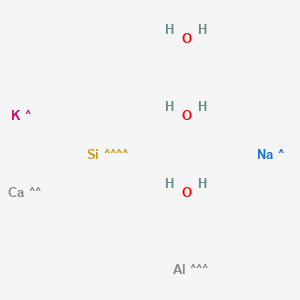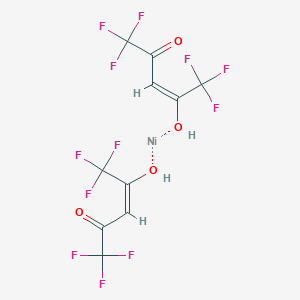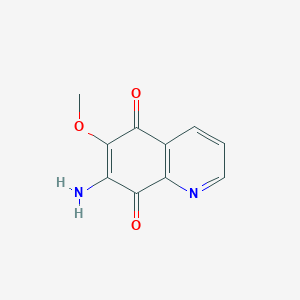
7-Amino-6-methoxy-5,8-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-6-methoxy-5,8-quinolinedione (also known as AMQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biochemistry, and pharmacology.
Mecanismo De Acción
AMQ exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting this enzyme, AMQ can prevent the growth and proliferation of cancer cells. Additionally, AMQ has been shown to inhibit the production of inflammatory cytokines, which can help reduce inflammation and alleviate symptoms of inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
AMQ has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have demonstrated that AMQ can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria, and reduce the production of inflammatory cytokines. In vivo studies have shown that AMQ can reduce tumor growth in animal models and improve cognitive function in mice with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMQ has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to its use. For example, AMQ has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
Despite the significant progress that has been made in understanding the properties and applications of AMQ, there is still much to be learned about this compound. Future research directions could include further elucidating its mechanism of action, exploring its potential use in treating other diseases, and developing more effective methods for administering it in vivo. Additionally, AMQ could be used as a starting point for developing new compounds with similar pharmacological properties but improved efficacy and safety profiles.
Métodos De Síntesis
AMQ can be synthesized through a multi-step process, starting with the reaction of 2,3-dichloro-5,8-quinolinedione with ammonia to produce 2-amino-3-chloro-5,8-quinolinedione. This intermediate product is then reacted with methanol and sodium methoxide to yield AMQ.
Aplicaciones Científicas De Investigación
AMQ has been extensively studied for its potential applications in various scientific fields. In pharmacology, AMQ has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In biochemistry, AMQ has been used as a tool to study the structure and function of proteins and enzymes.
Propiedades
Número CAS |
14151-19-0 |
|---|---|
Nombre del producto |
7-Amino-6-methoxy-5,8-quinolinedione |
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
7-amino-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C10H8N2O3/c1-15-10-6(11)9(14)7-5(8(10)13)3-2-4-12-7/h2-4H,11H2,1H3 |
Clave InChI |
NLVITWPVYZJFCX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=N2)N |
SMILES canónico |
COC1=C(C(=O)C2=C(C1=O)C=CC=N2)N |
Otros números CAS |
14151-19-0 |
Sinónimos |
7-amino-6-methoxy-quinoline-5,8-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



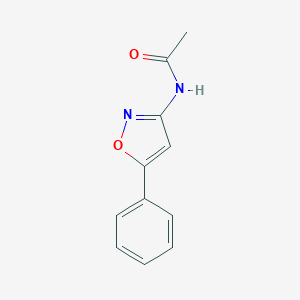
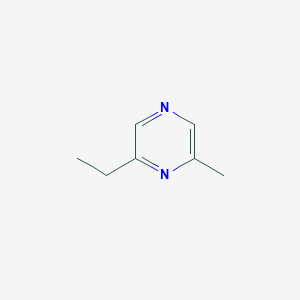
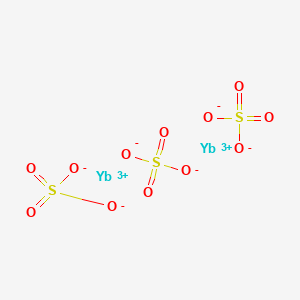
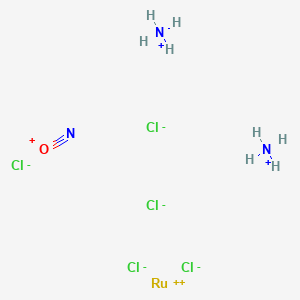
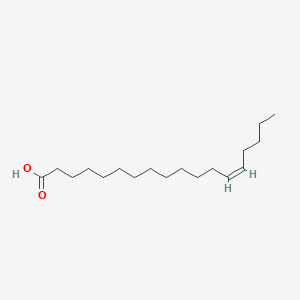
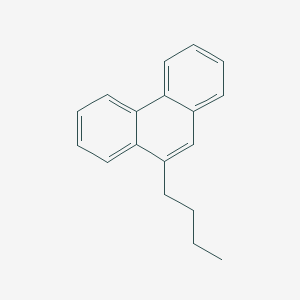
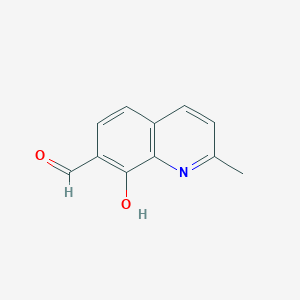

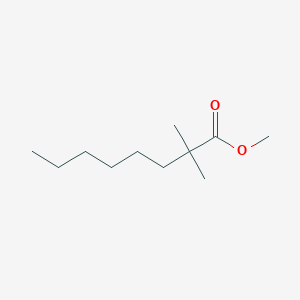
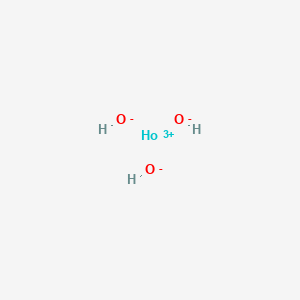
![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)
